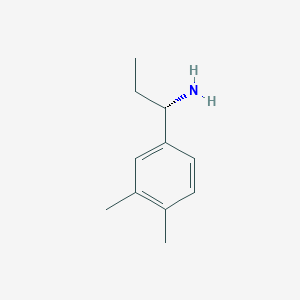

(1S)-1-(3,4-Dimethylphenyl)propylamine

Description

(1S)-1-(3,4-Dimethylphenyl)propylamine is a chiral amine featuring a propylamine backbone substituted with a 3,4-dimethylphenyl group at the stereogenic center. Its molecular formula is C₁₁H₁₇N (free base) or C₁₁H₁₈ClN (hydrochloride salt, molecular weight: 199.72 g/mol) . The compound’s stereochemistry (S-configuration) and aromatic substituents are critical for its interactions in biological systems, particularly in receptor binding or enzyme inhibition. It is primarily utilized in pharmaceutical research and development, with its hydrochloride salt listed by multiple suppliers (e.g., AKOS015923093, KB-144572) .

Properties

IUPAC Name |

(1S)-1-(3,4-dimethylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLOIPMQALXLC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitroarene Precursors

The reduction of nitroarenes to aryl amines represents a foundational strategy for synthesizing substituted propylamines. A one-step hydrogenation protocol, as demonstrated in the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline, employs 3,4-dimethyl nitrobenzene as the starting material . Under optimized conditions (40–55°C, 0.1–0.5 MPa H₂ pressure), platinum-carbon catalysts (2–4% Pt loading) and a phosphoric acid–sodium dihydrogen phosphate buffer (pH 3) achieve near-quantitative yields (99.8%) . The buffer stabilizes the reaction medium, preventing undesirable side reactions such as over-reduction or dealkylation.

Key parameters for adapting this method to (1S)-1-(3,4-Dimethylphenyl)propylamine synthesis include:

-

Substrate modification : Replacing 3-pentanone with a propylamine precursor.

-

Stereochemical control : Introducing chiral modifiers (e.g., cinchona alkaloids) to the platinum catalyst to induce enantioselectivity.

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The iridium-catalyzed asymmetric hydrogenation (AH) of 3,3-diarylallyl phthalimides, as reported by , provides a robust framework for synthesizing enantiomerically pure propylamines. Using Ir–UbaPHOX catalysts, this method achieves 98–99% enantiomeric excess (ee) in the synthesis of 3,3-diarylpropyl amines . For (1S)-1-(3,4-Dimethylphenyl)propylamine, the following adaptations are proposed:

-

Substrate design : Prepare α,β-unsaturated ketones bearing 3,4-dimethylphenyl and propylamine groups.

-

Hydrogenation conditions : Conduct reactions at –20°C in methanol to stabilize intermediates, analogous to the stability observed in DHPP decomposition studies .

Critical considerations include:

-

Alkene purity : Bromoalkene impurities reduce ee by promoting isomerization; rigorous purification via column chromatography is essential .

-

Solvent selection : Methanol enhances catalyst stability and substrate solubility .

Stereospecific Nucleophilic Substitution

The synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine demonstrates that stereochemical integrity can be maintained without potassium salts . By controlling reaction temperature (30–80°C) and omitting potassium additives, the S-configuration is preserved with >99% optical purity . Applying this to (1S)-1-(3,4-Dimethylphenyl)propylamine:

-

Reaction mechanism :

-

Optimized conditions :

Comparative Analysis of Methodologies

Chemical Reactions Analysis

(1S)-1-(3,4-Dimethylphenyl)propylamine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound using oxidizing agents like nitric acid (HNO3).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Coupling Reactions: It can participate in coupling reactions, such as the formation of amides or esters, using reagents like carbodiimides.

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, strong bases

Coupling Reactions: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products Formed:

Nitro Compound: (1S)-1-(3,4-Dimethylphenyl)propylamine nitrate

Reduced Amine: (1S)-1-(3,4-Dimethylphenyl)propylamine

Substituted Derivatives: Various amides and esters

Scientific Research Applications

(1S)-1-(3,4-Dimethylphenyl)propylamine: has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(3,4-Dimethylphenyl)propylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1S)-1-(3,4-Dimethylphenyl)propylamine with structurally or functionally related compounds:

Key Structural and Functional Differences:

Aromatic Substituents :

- The 3,4-dimethylphenyl group in the target compound enhances lipophilicity and steric bulk compared to unsubstituted phenyl (e.g., (R)-2-Phenyl-1-propylamine) or fluorinated analogs (e.g., (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine) . This substitution may improve binding affinity to hydrophobic pockets in biological targets.

- Eltrombopag Olamine shares the 3,4-dimethylphenyl moiety but incorporates it into a larger pyrazolone scaffold, enabling thrombopoietin receptor agonism .

Stereochemistry :

- The S-configuration distinguishes the target compound from its R-isomer analogs (e.g., (R)-2-Phenyl-1-propylamine), which may exhibit divergent receptor selectivity or metabolic stability .

Therapeutic vs. Research Use :

- While Eltrombopag Olamine is clinically approved, the target compound and its analogs (e.g., (1S)-1-(2,4-Dimethylphenyl)propylamine HCl) remain in preclinical stages, highlighting the impact of structural complexity on therapeutic viability .

Research Findings and Implications

- Synthetic Accessibility : The hydrochloride salt of (1S)-1-(3,4-Dimethylphenyl)propylamine is synthesized via chiral resolution or asymmetric catalysis, similar to methods described for (S)-1-(3,5-Dimethylphenyl)propan-1-amine .

- Pharmacological Potential: The 3,4-dimethylphenyl group is associated with improved pharmacokinetic profiles in analogs like Eltrombopag, suggesting similar advantages for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(3,4-Dimethylphenyl)propylamine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of chiral amines like (1S)-1-(3,4-Dimethylphenyl)propylamine typically involves reductive amination of ketones or enantioselective catalysis. For stereochemical control, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution can be employed . Characterization of enantiomeric excess (ee) requires chiral HPLC or polarimetry, validated against known standards . Literature review and route optimization are critical to mitigate side reactions, as seen in phenylpropylamine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing (1S)-1-(3,4-Dimethylphenyl)propylamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like the stereogenic center and substituent positions. Mass spectrometry (MS) confirms molecular weight ([M+H]⁺ expected at m/z ~178.2). Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Cross-referencing with databases like ChemIDplus ensures accuracy .

Q. What safety protocols are recommended for handling (1S)-1-(3,4-Dimethylphenyl)propylamine in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification, including flammability, toxicity, and reactivity. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Emergency procedures (e.g., spill neutralization with activated carbon) should align with SDS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of (1S)-1-(3,4-Dimethylphenyl)propylamine?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays or computational tools.

- Phase 2 : Assess biodegradation (OECD 301 tests) and photolysis (UV-Vis irradiation).

- Phase 3 : Model environmental distribution (air-water-soil) using EPI Suite or SPARC.

Split-plot designs (e.g., randomized blocks with temporal replicates) enhance statistical robustness .

Q. What strategies resolve contradictions in chiral resolution data for (1S)-1-(3,4-Dimethylphenyl)propylamine?

- Methodological Answer : Discrepancies in ee values may arise from impurities or method sensitivity. Cross-validate using orthogonal techniques:

- Compare chiral HPLC (e.g., Chiralpak AD-H column) with capillary electrophoresis (CE).

- Apply mass-directed purification to isolate enantiomers for X-ray crystallography .

Statistical analysis (ANOVA) identifies systematic errors .

Q. How do molecular interactions of (1S)-1-(3,4-Dimethylphenyl)propylamine influence its biological activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like monoamine transporters. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structure-activity relationship (SAR) studies using analogs (e.g., 3,4-dichloro or methoxy substitutions) clarify pharmacophore requirements .

Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define critical process parameters (CPPs: temperature, catalyst loading) via factorial design.

- Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring.

Statistical process control (SPC) charts track variability, referencing split-split plot methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.